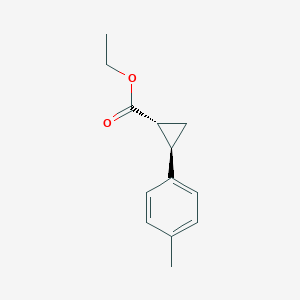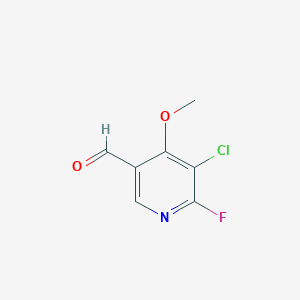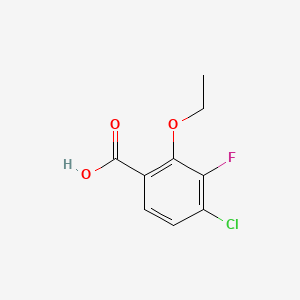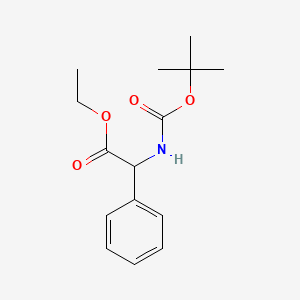
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O2 . It is a cyclopropane derivative, where the cyclopropane ring is substituted with an ethyl ester group and a para-tolyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of ethyl diazoacetate with para-tolyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclopropane-containing pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound for investigating the interactions of cyclopropane rings with biological molecules .
Medicine: These drugs may exhibit unique pharmacological properties due to the presence of the strained cyclopropane ring .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing novel compounds with specific properties .
Mecanismo De Acción
The mechanism of action of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate involves its interaction with molecular targets through its cyclopropane ring and ester group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .
Comparación Con Compuestos Similares
- Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(O-tolyl)cyclopropanecarboxylate
- Methyl 2-(P-tolyl)cyclopropanecarboxylate
Comparison: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is unique due to the specific positioning of the para-tolyl group, which can influence its reactivity and interactions with other molecules. Compared to its meta and ortho isomers, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
JWOBMCBGTXAJBG-NWDGAFQWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C |
SMILES canónico |
CCOC(=O)C1CC1C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)



![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)



